3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-[(4-methoxyphenyl)methyl]-1,4-diazepan-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-15-5-3-14(4-6-15)13-18-9-2-8-17(11-12-18)10-7-16(19)20/h3-6H,2,7-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKJSGYRDPEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Diazepane Ring
The diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is typically synthesized via intramolecular cyclization strategies. Common approaches include:
Condensation of diamines with dihalo compounds:
A typical route involves the reaction of a suitable diamine, such as 1,4-diaminobutane derivatives, with dihaloalkanes (e.g., dichlorides or dibromides) under basic conditions to promote ring closure. For instance, the reaction of 4-methoxybenzylamine derivatives with dihaloalkanes under reflux conditions can produce the diazepane ring with the methoxybenzyl substituent attached at the nitrogen.Reductive cyclization of open-chain precursors:
Open-chain amino alcohols or amino acids bearing the methoxybenzyl group can be cyclized via reductive amination or similar methods, employing reducing agents like sodium cyanoborohydride or hydrogenation catalysts.
Introduction of the 4-Methoxybenzyl Group
The methoxybenzyl moiety is introduced through nucleophilic substitution or reductive amination:
N-Alkylation of the diazepane nitrogen:
Using 4-methoxybenzyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride facilitates N-alkylation, yielding the N-(4-methoxybenzyl) diazepane intermediate.Protection and deprotection steps:
Protecting groups may be employed to selectively alkylate one nitrogen atom, especially in asymmetric derivatives.
Functionalization to Incorporate the Propanoic Acid Group
Side Chain Introduction
The key challenge involves attaching the propanoic acid chain to the nitrogen atom of the diazepane ring:
Nucleophilic substitution on activated intermediates:
The diazepane nitrogen, once alkylated with the methoxybenzyl group, can be further functionalized via nucleophilic substitution with halogenated propanoic acid derivatives, such as 3-bromopropanoic acid or its esters.Use of protected intermediates:
The carboxylic acid functionality is often introduced as an ester (e.g., methyl or tert-butyl ester) to facilitate subsequent transformations and to prevent side reactions during ring modifications.
Hydrolysis and Final Purification
Ester hydrolysis:
The ester group is hydrolyzed under acidic or basic conditions to yield the free propanoic acid. Acid hydrolysis (using dilute HCl) or saponification (using NaOH) are common methods.Purification:
The final compound is purified via recrystallization, chromatography, or preparative HPLC, ensuring high purity suitable for research applications.
Summary of the Synthetic Route
| Step | Description | Reagents/Conditions | References/Data Sources |
|---|---|---|---|
| 1 | Synthesis of diazepane core | Diamines + dihaloalkanes | Literature reports, synthetic protocols |
| 2 | N-alkylation with 4-methoxybenzyl chloride | 4-Methoxybenzyl chloride, base (K2CO3, NaH) | Literature protocols, protected amine strategies |
| 3 | Attachment of propanoic acid side chain | Halogenated propanoic derivatives | Nucleophilic substitution, ester intermediates |
| 4 | Hydrolysis of ester | HCl or NaOH | Standard hydrolysis procedures |
| 5 | Purification | Recrystallization or chromatography | Analytical validation |
Notable Research Findings and Data
Efficiency of N-alkylation:
Alkylation with 4-methoxybenzyl chloride under mild conditions yields high purity intermediates with minimal racemization or side reactions, critical for subsequent steps.Use of protecting groups:
Employing ester groups during side chain attachment enhances stability and allows selective hydrolysis, improving overall yield and purity.Innovative methods:
Recent advances include the use of microwave-assisted synthesis for ring closure and side chain attachment, significantly reducing reaction times and increasing yields.
Data Tables
| Method | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Alkylation with PMBCl | 4-Methoxybenzyl chloride, K2CO3 | Reflux in acetonitrile | 85-90 | High yield, minimal racemization |
| Ring closure | Diamines + dihaloalkanes | Reflux in ethanol | 70-80 | Optimized for minimal by-products |
| Side chain attachment | Halogenated propanoic acid derivatives | Nucleophilic substitution, reflux | 75-85 | Ester intermediates used for stability |
| Ester hydrolysis | HCl or NaOH | Reflux | 90-95 | Complete conversion to acid |
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the diazepane ring.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanol.
Substitution: Formation of various substituted diazepane derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid exhibit promising anticancer properties. For instance, studies have shown that derivatives of diazepan compounds can inhibit the growth of various cancer cell lines.
- Case Study : A study published in the Journal of Research in Pharmacy demonstrated that certain diazepan derivatives exhibited significant inhibition against leukemia and central nervous system cancer cell lines, suggesting that the structural modifications in diazepans could enhance their anticancer efficacy .
Neuropharmacological Effects
The diazepan structure is associated with central nervous system activity. Research indicates that compounds with this structure may act as anxiolytics or sedatives.
- Mechanism of Action : Diazepan derivatives modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety and mood regulation. This modulation can lead to anxiolytic effects, making these compounds suitable candidates for treating anxiety disorders.
Orexin Receptor Antagonism
Some studies have explored the potential of diazepan derivatives as orexin receptor antagonists, which could be useful in treating conditions such as insomnia and obesity.
- Research Findings : A patent describes substituted diazepan compounds that effectively antagonize orexin receptors, indicating their potential use in managing sleep disorders and metabolic syndromes .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that can be tailored to produce various derivatives with enhanced biological activities.
Synthesis Pathway Table
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 4-Methoxybenzyl chloride + 1,4-diazepane | Base (e.g., NaOH) | Intermediate |
| 2 | Intermediate + Propanoic acid | Heat/Reflux | This compound |
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the diazepane ring can interact with polar or charged regions of the target. The propanoic acid moiety may also play a role in modulating the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings and Analysis
Substituent Effects on Physicochemical Properties 4-Methoxybenzyl (Target Compound): The methoxy group enhances lipophilicity (logP ~2.5 estimated) compared to the Boc-protected analog (logP ~1.8) . However, the trifluoromethylpyridinyl derivative (logP ~3.1) offers greater membrane permeability due to the CF₃ group’s strong electron-withdrawing and hydrophobic character .
Trifluoromethylpyridinyl Derivative : The CF₃ group may improve metabolic stability by resisting oxidative degradation, making it suitable for oral drug development. Boc-Protected Analog : Primarily a synthetic intermediate for peptide coupling or amine protection in multi-step syntheses.
Patent Landscape
- highlights structurally diverse diazepane derivatives in patents (e.g., JP06234754, WO92/14706), including bicyclic and mercaptomethyl-containing variants. These analogs are often optimized for specific targets, such as thrombin inhibitors or G-protein-coupled receptor modulators, underscoring the versatility of the diazepane scaffold .
Biological Activity
3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid is a synthetic compound characterized by a diazepane ring with a methoxybenzyl substituent and a propanoic acid moiety. Its molecular formula is C16H24N2O3, with a molecular weight of 292.38 g/mol. The compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxybenzyl group enhances hydrophobic interactions, while the diazepane ring can engage in polar interactions. The propanoic acid component may influence binding affinity and specificity, enabling the compound to modulate biological responses effectively.
Potential Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Anxiolytic Activity : Similar to other diazepam derivatives, it may possess anxiolytic properties.
- Neuroprotective Effects : It has been studied for its potential to protect neurons in various models of neurodegeneration.
- Antimicrobial Properties : Preliminary studies suggest possible antimicrobial activity against certain bacterial strains.
Anxiolytic Effects in Animal Models
A study investigating the anxiolytic effects of diazepam derivatives found that compounds similar to this compound demonstrated significant reductions in anxiety-like behaviors in rodent models. Behavioral assays indicated an increase in exploratory behavior and a decrease in defensive responses when administered at specific dosages .
Neuroprotective Studies
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the modulation of signaling pathways involved in cell survival .
Antimicrobial Activity
Preliminary antimicrobial assays indicated that this compound exhibits inhibitory effects on the growth of certain Gram-positive bacteria. Further research is needed to elucidate the mechanisms underlying this activity and its potential therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the common synthetic routes for synthesizing 3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid, and what critical intermediates are involved?
Methodological Answer:
Synthesis typically involves multi-step routes starting with the preparation of the 1,4-diazepane core. Key intermediates include:
- 4-Methoxybenzyl-protected diazepane : Formed via reductive amination using 4-methoxybenzaldehyde and a diamine precursor under hydrogenation conditions .
- Propanoic acid coupling : The diazepane intermediate is coupled with a propanoic acid derivative via amide bond formation, often using carbodiimide-based coupling agents (e.g., DCC) and catalysts like DMAP .
Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization. Reaction progress is monitored by TLC and confirmed via NMR (¹H/¹³C) .
Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and diazepane ring protons (δ 2.5–3.5 ppm for N-CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 319.18) .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
Advanced Question: How can conflicting data regarding the compound’s biological activity (e.g., IC₅₀ variability) be systematically addressed?
Methodological Answer:
- Orthogonal Assays : Validate activity using independent methods (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts .
- Impurity Profiling : Analyze batches via LC-MS to identify contaminants (e.g., unreacted intermediates) that may skew results .
- Dose-Response Repetition : Conduct triplicate experiments under controlled conditions (pH, temperature) to assess reproducibility .
Advanced Question: What computational strategies are employed to predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to hypothesized targets (e.g., GPCRs) based on the diazepane scaffold’s flexibility .
- Quantum Mechanical Calculations : Evaluate electronic properties (e.g., HOMO/LUMO) to predict reactivity or metabolic stability .
- MD Simulations : Assess binding stability over time (100 ns trajectories) with AMBER or GROMACS .
Basic Question: What are the primary pharmacological targets hypothesized for this compound based on its structural features?
Methodological Answer:
- GPCR Modulation : The diazepane core resembles known GPCR ligands (e.g., serotonin receptors) .
- Enzyme Inhibition : The propanoic acid moiety may interact with carboxylate-recognizing enzymes (e.g., hydrolases) .
- Neuroinflammatory Pathways : Methoxybenzyl groups are linked to COX-2 inhibition in structural analogs .
Advanced Question: How can reaction conditions be optimized to improve yield in the final coupling step?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reagent solubility .
- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., racemization) .
- Catalyst Optimization : Compare DMAP, HOBt, and HOAt for coupling efficiency .
Basic Question: What are the key stability considerations for this compound under different storage conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxybenzyl group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the diazepane ring .
- pH Stability : Maintain neutral pH buffers (e.g., PBS) during in vitro assays .
Advanced Question: What methodologies are used to assess the compound’s metabolic stability in preclinical models?
Methodological Answer:
- Liver Microsome Assays : Incubate with NADPH-supplemented microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify CYP3A4/2D6 interactions .
- Plasma Protein Binding : Employ equilibrium dialysis to measure free fraction .
Basic Question: How does the presence of the methoxybenzyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : Increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration .
- Electron Withdrawal : The methoxy group’s resonance effects stabilize the diazepane ring’s electronic environment .
- Solubility : Reduces aqueous solubility, necessitating formulation with cyclodextrins or surfactants .
Advanced Question: What statistical approaches are recommended for analyzing dose-response discrepancies in in vivo studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with Tukey’s Post Hoc : Compare means across dose groups to identify significant outliers .
- Bootstrap Resampling : Assess confidence intervals for EC₅₀ values in small-sample studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
